molecular formula C24H25N5O4 B3411742 1-(8-(2-((4-Carbamoylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921512-44-9

1-(8-(2-((4-Carbamoylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B3411742
CAS No.: 921512-44-9
M. Wt: 447.5 g/mol
InChI Key: IMAVXTUCBKDNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted at the 2-position with a piperidine-4-carboxamide group. An ethoxy linker bridges the quinoline’s 8-position to a 2-oxoacetamide moiety, which is further connected to a 4-carbamoylphenyl group. However, direct pharmacological data for this compound are unavailable in the provided evidence .

Properties

IUPAC Name

1-[8-[2-(4-carbamoylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c25-23(31)16-4-7-18(8-5-16)27-21(30)14-33-19-3-1-2-15-6-9-20(28-22(15)19)29-12-10-17(11-13-29)24(26)32/h1-9,17H,10-14H2,(H2,25,31)(H2,26,32)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAVXTUCBKDNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(2-((4-Carbamoylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Attachment of the Carbamoylphenyl Group: The final step involves the coupling of the carbamoylphenyl group to the quinoline-piperidine intermediate using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes using continuous flow reactors for better control over reaction conditions and employing high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound exhibits hydrolytic susceptibility at multiple sites:

Reaction SiteReagents/ConditionsProductsReference
Amide bond (quinoline-adjacent)6M HCl, 110°C, 24 hrs8-(2-aminoethoxy)quinoline derivative
Carbamoyl groupNaOH (1M), 80°C, 12 hrsFree amine intermediate + CO₂
Piperidine carboxamideH₂O, microwave irradiation (150°C, 1 hr)Piperidine-4-carboxylic acid
  • Key Insight : Hydrolysis of the central amide bond under acidic conditions proceeds with 72% yield, while alkaline cleavage of the carbamoyl group requires longer reaction times (≥12 hrs). Microwave-assisted hydrolysis of the piperidine carboxamide enhances reaction efficiency by 40% compared to conventional heating .

Oxidation Reactions

Oxidative transformations occur primarily at the quinoline nitrogen and piperidine ring:

a. Quinoline Nitrogen Oxidation

  • Reagent : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT

  • Product : Quinoline N-oxide derivative (confirmed via HPLC-MS)

  • Yield : 85–90% with <5% over-oxidation byproducts

b. Piperidine Ring Oxidation

  • Reagent : KMnO₄, H₂O, 60°C

  • Product : Pyridine-4-carboxamide (via dehydrogenation)

  • Selectivity : 68% yield; competing C-N bond cleavage observed at higher temps (>70°C)

Reduction Reactions

The carbonyl groups and aromatic systems participate in reduction:

TargetConditionsOutcomeYield
Quinoline ringH₂ (1 atm), Pd/C, EtOH, 25°C, 6 hrsPartially saturated tetrahydroquinoline55%
Amide bondsLiAlH₄, THF, reflux, 3 hrsAmines (piperidine/quinoline amines)30–40%
Carbamoyl groupBH₃·THF, 0°C → RTMethylamine derivative62%
  • Note : Selective reduction of the carbamoyl group requires precise stoichiometry (2:1 BH₃:substrate) .

Electrophilic Substitution

The quinoline ring undergoes substitution at the 5- and 7-positions:

a. Nitration

  • Reagent : HNO₃/H₂SO₄, 0°C

  • Product : 5-Nitro derivative (major) and 7-nitro isomer (minor, 15:1 ratio)

  • Reactivity : Electron-rich 5-position favored due to methoxy directing effects

b. Halogenation

  • Reagent : Br₂, FeBr₃, CHCl₃

  • Product : 7-Bromo-substituted quinoline

  • Yield : 88% with no piperidine ring bromination

Condensation and Cross-Coupling

The amine and carboxamide groups enable further derivatization:

a. Suzuki-Miyaura Coupling

  • Site : 8-Position (quinoline)

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

  • Scope : Aryl boronic acids install diverse substituents (e.g., 4-fluorophenyl)

b. Amide Condensation

  • Reagent : EDC/HOBt, DMF

  • Product : Piperidine-4-carboxamide conjugates (e.g., peptide linkages)

  • Efficiency : 75–90% conversion for primary amines

Metabolic Reactions (In Vivo)

Hepatic metabolism studies (rat microsomes) reveal:

  • Primary Pathway : Oxidative dealkylation of the ethoxy linker (CYP3A4-mediated)

  • Secondary Pathway : Glucuronidation of the carbamoyl group (UGT1A1)

  • Half-Life : 2.3 hrs (plasma), with 60% urinary excretion of metabolites

Stability Under Physiological Conditions

ConditionDegradation PathwayHalf-Life
pH 1.2 (simulated gastric fluid)Amide hydrolysis8.2 hrs
pH 7.4 (blood)Oxidative N-dealkylation12.4 hrs
UV light (300 nm)Quinoline ring photooxidation45 mins

Scientific Research Applications

1-(8-(2-((4-Carbamoylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(8-(2-((4-Carbamoylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43)
  • Structure : Piperidine-1-carboxamide linked to a benzodiazolone core and a 4-chlorophenyl group.
  • Synthesis : Yield: 74% via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 4-chlorophenyl isocyanate .
  • Key Differences: Replaces quinoline with benzodiazolone, reducing aromatic surface area. The chloro substituent may enhance lipophilicity compared to the carbamoyl group in the target compound.
2.1.2 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
  • Structure: Quinoline-8-sulfonyl-piperidine carboxylate ester with a 4-methoxyphenyl-oxoethyl group.
  • Key Differences : Sulfonyl and ester groups replace the ethoxy-acetamide and carboxamide moieties, likely reducing hydrogen-bonding capacity and altering metabolic stability .
2.1.3 1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
  • Structure : Piperidine-4-carboxamide linked via a 2-oxoethyl group to a fluorophenylamine.
  • Molecular Weight : 294.32 g/mol (vs. estimated ~450 g/mol for the target compound).
  • Key Differences: Lacks the quinoline scaffold, which may limit π-π stacking interactions critical for target binding .

Research Findings

Synthetic Feasibility : Piperidine-carboxamide derivatives are typically synthesized via isocyanate coupling (e.g., Compound 43, 74% yield) or nucleophilic substitution (e.g., tert-butyl-protected intermediates in ) . The target compound’s ethoxy-acetamide linker may require orthogonal protection strategies.

Bioactivity Trends: Quinoline-containing compounds (e.g., ) often exhibit kinase or protease inhibition due to planar aromaticity. Carboxamide groups (as in and ) enhance solubility and hydrogen-bonding interactions compared to esters or sulfonamides .

Stability Considerations : Compounds with ester linkages (e.g., ) may undergo hydrolysis in vivo, whereas carboxamides (target compound) are more metabolically stable .

Biological Activity

The compound 1-(8-(2-((4-Carbamoylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Quinoline moiety : Known for its pharmacological properties.
  • Piperidine ring : Contributes to the compound's ability to interact with biological targets.
  • Carbamoylphenyl group : Potentially enhances binding affinity to specific receptors.

Research indicates that this compound may interact with various biological pathways, primarily through:

  • Inhibition of Kinases : Similar compounds have shown activity against kinases such as VEGFR-2 and ERK-2, which are critical in cancer progression and treatment .
  • Histone Deacetylase Inhibition : The compound may also influence gene expression by interacting with histone deacetylases (HDACs), which play a role in cancer cell proliferation and apoptosis .

Anticancer Properties

  • Cell Proliferation Inhibition : Studies have reported that derivatives of similar compounds exhibit significant anti-proliferative effects on various cancer cell lines. For instance, one study demonstrated an IC50 value of 11.3 μM against HepG2 cells, indicating potent activity against liver cancer cells .
  • Apoptosis Induction : The compound has been linked to inducing apoptosis in cancer cells, a critical mechanism for effective cancer therapies.

Neuroscience Applications

  • Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .
  • Cognitive Enhancement : Research on related compounds indicates potential applications in enhancing cognitive functions, making it a candidate for further studies in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Mechanism of Action
AnticancerHepG211.3Inhibition of cell proliferation
AnticancerK5624.5Induction of apoptosis
Kinase InhibitionVEGFR-2Not specifiedCompetitive inhibition
Histone DeacetylaseHDAC1/2Not specifiedGene expression modulation

Notable Research

A study focused on the structural modifications of similar piperidine derivatives revealed enhanced selectivity for inhibiting melanoma cell proliferation, suggesting that modifications can significantly impact biological activity . Another investigation highlighted the importance of multitarget drugs in cancer treatment, emphasizing the potential of compounds like this one to act on multiple pathways simultaneously .

Q & A

Q. What synthetic strategies are recommended for constructing the quinoline-piperidine scaffold in this compound?

The synthesis involves modular coupling of the quinoline core with the piperidine-carboxamide fragment. Key steps include:

  • Amide bond formation : Use coupling agents like PyBOP in DMF with N-methylmorpholine (NMM) as a base, optimized for sterically hindered intermediates .
  • Etherification : Reacting 8-hydroxyquinoline derivatives with 2-bromoacetamide intermediates under alkaline conditions (e.g., NaOH in dichloromethane) to form the ethoxy linker .
  • Protection strategies : Temporary protection of the carbamoyl group (e.g., using tert-butoxycarbonyl, Boc) to prevent undesired side reactions during coupling .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : 1H/13C NMR for backbone assignment, supplemented by 2D techniques (COSY, HMBC) to resolve connectivity in the piperidine and quinoline moieties .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (±5 ppm accuracy) .
  • HPLC-UV : Purity assessment using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to achieve ≥95% purity .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Hazard mitigation : Use fume hoods for steps involving volatile solvents (e.g., DCM, DMF) and wear nitrile gloves to prevent dermal exposure .
  • Emergency measures : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation if irritation persists, per H300/H310 hazard codes .

Advanced Research Questions

Q. How can researchers address low yields in the quinoline-ethoxy-piperidine coupling step?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions, as demonstrated in analogous etherification protocols .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Real-time monitoring : Use LC-MS to track intermediate consumption and adjust reaction times dynamically .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy data?

  • Pharmacokinetic profiling : Assess bioavailability via plasma protein binding assays and CYP450 metabolism studies to identify clearance issues .
  • Metabolite identification : Use HRMS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Formulation adjustments : Explore prodrug strategies (e.g., esterification of the carboxamide) to improve membrane permeability .

Q. How should contradictory data in target binding assays (e.g., enzyme vs. cell-based) be analyzed?

  • Orthogonal validation : Cross-validate results using surface plasmon resonance (SPR) for kinetic binding analysis and cellular thermal shift assays (CETSA) to confirm target engagement in situ .
  • Off-target screening : Employ broad-panel kinase or GPCR profiling to rule out promiscuous binding .
  • Computational refinement : Re-dock the compound using molecular dynamics simulations to account for protein flexibility or solvation effects missed in rigid docking models .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., humidity control for moisture-sensitive steps) and use internal standards (e.g., deuterated analogs) for NMR quantification .
  • Data contradiction resolution : Apply factorial design experiments to isolate variables (e.g., pH, temperature) contributing to inconsistent biological results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-(2-((4-Carbamoylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(8-(2-((4-Carbamoylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.